1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid
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Description
Synthesis Analysis
The synthesis of closely related compounds, such as 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, has been described. These compounds demonstrate potent in vitro inhibition of the human classical complement pathway. The synthesis involves multiple steps, including the preparation of key intermediates and final cyclization to introduce the cyclohexane carboxylic acid moiety. Similar synthetic strategies could be applied to synthesize 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid by adjusting starting materials and reaction conditions to incorporate the thiophen-2-yl group appropriately (Bailey et al., 1985).
Molecular Structure Analysis
Molecular structure analysis of cyclohexane derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, reveals insights into the conformational preferences and structural motifs of cyclohexane-based compounds. These compounds typically exhibit chair conformations for the cyclohexane ring, which is crucial for their biological activity and interaction with biological targets. The molecular structure of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid would similarly be influenced by the presence of the thiophen ring, affecting its electronic properties and overall molecular conformation (Özer et al., 2009).
Chemical Reactions and Properties
Cyclohexane carboxylic acids and their derivatives participate in a range of chemical reactions, including cycloadditions, which are pivotal in expanding their chemical diversity and potential applications. For instance, cycloaddition reactions involving thiophene derivatives have been successfully employed to synthesize complex heterocyclic structures, highlighting the versatility of cyclohexane and thiophene moieties in synthetic chemistry. These reactions are critical for modifying the chemical properties of the base compound to enhance its biological activity or solubility (Ishii et al., 1991).
Scientific Research Applications
1. Medicinal Chemistry Thiophene derivatives are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
2. Industrial Chemistry Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .
3. Material Science In the field of material science, thiophene derivatives are used as they have a prominent role in the advancement of organic semiconductors .
4. Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) .
5. Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives also find application in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
1-thiophen-2-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXMYFENIHEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356234 |
Source
|
Record name | F2189-0460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid | |
CAS RN |
100058-72-8 |
Source
|
Record name | F2189-0460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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